molecular formula C6H7F3N2 B1316436 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 79080-31-2

1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1316436
CAS No.: 79080-31-2
M. Wt: 164.13 g/mol
InChI Key: LGTRXZPAYGKNLP-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole: is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The presence of trifluoromethyl and dimethyl groups in this compound imparts unique chemical and physical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 1,3-dicarbonyl compounds with hydrazines under acidic conditions. The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates. The reaction typically proceeds via the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may result in the formation of partially or fully reduced pyrazole derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, organometallic reagents, and nucleophiles.

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as drug candidates. Their ability to interact with specific enzymes and receptors makes them valuable in drug discovery.

    Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and materials science. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, and other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the pyrazole derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole: This compound has a similar structure but contains an additional nitrogen atom in the ring, which can alter its chemical and biological properties.

    1,2-Dimethyl-4-(trifluoromethyl)imidazole: Formed through irradiation of 1,5-dimethyl-3-(trifluoromethyl)pyrazole, this compound has an imidazole ring instead of a pyrazole ring, leading to different reactivity and applications.

Uniqueness

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1,5-dimethyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2/c1-4-3-5(6(7,8)9)10-11(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTRXZPAYGKNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508791
Record name 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79080-31-2
Record name 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Dimethyl-3-(trifluoromethyl)pyrazole
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Synthesis routes and methods I

Procedure details

To a solution 25.0 grams of 1,1,1,-trifluoro-2,4-pentanedione in 150 ml of ethanol (anhydrous, 5% methanol) at 10 C. was added dropwise over 35 minutes a solution 8.3 grams of methyl hydrazine in 25 ml of ethanol. The reaction temperature did not exceed 20 C. After an additional 30 minutes of stirring, the cooling bath was removed and the reaction was allowed to stir for one hour. Then five ml of glacial acetic acid was added and the reaction was refluxed for four hours. The reaction was then concentrated under reduced pressure and 100 ml of toluene was added to help azeotrope the residual acetic acid during a second concentration under reduced pressure. High vacuum was pulled on the sample for one hour at 50 C. to yield 25.3 g of the desired product as an oil.
Quantity
25 g
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into 100 ml of an ethanolic solution of 25 g (0.16 mol) of trifluoroacetylacetone, there was added dropwise 7.4 g (0.16 mol) of methylhydrazine. After stirring at room temperature for 3 hours, the mixture was left to stand overnight and the solvent was evaporated to give 19.2 g of 1,5-dimethyl-3-trifluoromethylpyrazole as an oil. Following then the procedures as Reference example 1, this product was allowed to react with chlorosulfonic acid and then with thionyl chloride to obtain 29 g of 1,5-dimethyl-3-trifluoromethylpyrazole-4-sulfonyl-chloride, which was in turn reacted with aqueous ammonia (28%) in tetrahydrofuran to give 21.5 g of 1,5-dimethyl-3-trifluoromethylpyrazole-4-sulfonamide melting at 204°-206° C.
Quantity
25 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
7.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ethanolic solution
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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